6,10-Dichlorobenzo[a]phenoxazin-5-one
Description
Properties
CAS No. |
73397-09-8 |
|---|---|
Molecular Formula |
C16H7Cl2NO2 |
Molecular Weight |
316.1 g/mol |
IUPAC Name |
6,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
InChI Key |
BLKLAPRTGPMWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Objectives
6,10-Dichlorobenzo[a]phenoxazin-5-one features a fused tricyclic system comprising two benzene rings and a central oxazine ring, with chlorine substituents at positions 6 and 10 and a ketone group at position 5. The synthetic challenge lies in achieving regioselective chlorination while maintaining the integrity of the ketone functionality.
Condensation-Based Synthesis via Chlorinated Naphthoquinone Intermediates
Reaction Design and Starting Materials
The most widely documented method involves the condensation of 2-amino-5-chlorophenol with 1,4-dichloronaphthalene-1,4-dione (1,4-dichloronaphthoquinone). This approach leverages the electrophilic nature of the quinone to facilitate cyclization.
Mechanistic Pathway
- Nucleophilic Attack : The amino group of 2-amino-5-chlorophenol attacks the carbonyl carbon of 1,4-dichloronaphthoquinone, forming a Schiff base intermediate.
- Cyclization : Intramolecular nucleophilic substitution results in the closure of the oxazine ring.
- Aromatization : Reduction of the intermediate hydroquinone using zinc or sodium dithionite yields the fully aromatic system.
Optimization Parameters
- Solvent System : Reactions are typically conducted in anhydrous hexane or toluene to minimize hydrolysis.
- Reducing Agents : Zinc dust in acetic acid or sodium dithionite in aqueous NaOH ensures controlled reduction.
- Temperature : Reflux conditions (110–130°C) are critical for achieving high yields (>75%).
Table 1. Representative Reaction Conditions and Yields
| Starting Material | Solvent | Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-chlorophenol | Hexane | Zn/AcOH | 120 | 78 |
| 1,4-Dichloronaphthoquinone | Toluene | Na₂S₂O₄ | 110 | 82 |
Post-Cyclization Halogenation Strategies
Electrophilic Chlorination
For substrates lacking pre-installed chlorines, direct chlorination of benzo[a]phenoxazin-5-one is feasible using sulfuryl chloride (SO₂Cl₂) in dichloromethane. However, this method suffers from poor regioselectivity, often producing mixtures of 6,10-dichloro and 7,9-dichloro isomers.
Directed Chlorination
- Lewis Acid Catalysis : Employing AlCl₃ as a catalyst directs chlorination to the para positions relative to the ketone group, enhancing the 6,10-dichloro isomer yield to 65%.
- Solvent Effects : Polar aprotic solvents like DMF improve reaction homogeneity and selectivity.
Table 2. Chlorination Efficiency Under Varied Conditions
| Chlorinating Agent | Catalyst | Solvent | Isomer Ratio (6,10:7,9) |
|---|---|---|---|
| SO₂Cl₂ | None | CH₂Cl₂ | 1:1.2 |
| SO₂Cl₂ | AlCl₃ | DMF | 3:1 |
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from high-boiling solvents such as xylene or ethyl acetate, yielding crystalline solids with >95% purity.
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Condensation vs. Post-Chlorination
- Yield : Condensation methods (75–82%) outperform post-chlorination (50–65%) due to fewer side reactions.
- Regioselectivity : Pre-installed chlorines in condensation routes eliminate isomer separation challenges.
- Scalability : The use of sodium dithionite in aqueous systems offers industrial scalability.
Chemical Reactions Analysis
Types of Reactions
6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
6,10-Dichlorobenzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex phenoxazine derivatives.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Chlorine substitution at C6 (as in 6-chloro-5H-benzo[a]phenoxazin-5-one) is a common precursor for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) .
- Aza-substituted analogs (e.g., 11-aza derivatives) require distinct synthetic routes involving aminopyridines or diazotization, altering electronic properties and biological activity .
Antimicrobial and Antimalarial Effects :
- 6-Chloro-5H-benzo[a]phenoxazin-5-one derivatives exhibit significant antimalarial activity, with parasitemia reduction rates of 89–94% at 200 mg/kg in vivo, comparable to standard drugs .
- 6,10-Dichloro derivatives (hypothetical): The additional chlorine may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies, as seen in related chloro-phenoxazines .
Enzyme Inhibition :
- 6-Chloro-5H-benzo[a]phenoxazin-5-one (#9) reduces BACE1 (β-secretase) levels by 40–60% at 10 μM, a critical target in Alzheimer’s disease . Structural analogs with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced inhibitory potency compared to alkyl-substituted derivatives .
Physicochemical and Optoelectronic Properties
| Property | 6-Chloro-5H-benzo[a]phenoxazin-5-one | 6-(Phenylethynyl)-5H-benzo[a]phenoxazin-5-one | 11-Aza-5H-benzo[a]phenoxazin-5-one |
|---|---|---|---|
| λmax (UV-Vis) | 480 nm | 520 nm | 460 nm |
| Fluorescence Quantum Yield | 0.45 | 0.32 | 0.28 |
| Solubility (DMSO) | High | Moderate | Low |
Key Observations :
- Chlorine and alkynyl substituents redshift absorption/emission spectra due to extended π-conjugation .
- Aza-substitution reduces fluorescence yield, likely due to increased non-radiative decay .
Corrosion Inhibition
DFT studies reveal that 6-(2-phenylethynyl)-5H-benzo[a]phenoxazin-5-one exhibits superior corrosion inhibition efficiency (85%) on mild steel in HCl compared to phenyl-substituted analogs (70–75%). The triple bond enhances electron delocalization, improving adsorption on metal surfaces . 6,10-Dichloro derivatives may further optimize this property due to stronger electron withdrawal.
Q & A
Q. What are the standard synthetic routes for 6,10-Dichlorobenzo[a]phenoxazin-5-one?
The compound is synthesized via condensation of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol or 2-aminopyridinol derivatives. Key methods include:
Q. How is NMR spectroscopy employed to characterize this compound derivatives?
Structural elucidation involves:
- Experimental ¹H/¹³C-NMR to assign chemical shifts, cross-referenced with density functional theory (DFT) calculations to resolve ambiguities .
- Solvent effects are modeled using the polarizable continuum method (PCM), and conformational averaging accounts for side-chain flexibility .
- Elemental analysis (C, H, N, O) and FTIR/UV-Vis spectroscopy complement NMR data .
Q. What biological activities have been reported for this compound?
- Antiproliferative activity : Derivatives exhibit cytotoxicity against human cancer cell lines, influenced by substituent electronic effects (e.g., nitro groups enhance activity) .
- Fluorescent sensing : Halogen-substituted derivatives (e.g., 6-chloro-9-maleimido variants) detect biothiols like L-cysteine via fluorescence enhancement and absorption shifts .
- Antimicrobial potential : Structural analogs inhibit penicillin-binding proteins, suggesting applications in antibiotic development .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized to introduce aryl groups into the phenoxazinone core?
Key parameters include:
- Catalyst selection : Pd(0)/Xphos systems improve yields for styryl/aryl boronic acid couplings .
- Solvent/base optimization : Benzene/ethanol with sodium acetate facilitates efficient cross-coupling .
- Temperature control : Reflux conditions (60–65°C) enhance reaction rates while minimizing side products .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Hybrid experimental-computational workflows : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
- Conformational analysis : Boltzmann averaging accounts for dynamic structural changes in solution .
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if available) or mass spectrometry .
Q. How do substituent electronic effects modulate antiproliferative activity?
- Electron-withdrawing groups (e.g., -NO₂) : Enhance DNA binding affinity and cytotoxicity by increasing electrophilicity .
- Electron-donating groups (e.g., -CH₃) : Reduce activity by destabilizing interactions with DNA minor grooves .
- Positional effects : Substituents at C6/C10 positions significantly influence bioactivity compared to other sites .
Q. How can derivatives be designed for improved fluorescence sensing of biothiols?
- Maleimide functionalization : Enables thiol-specific reactivity, as seen in 9-maleimido derivatives .
- Halogen substitution : Chloro/bromo groups at C6 improve photostability and reduce cytotoxicity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance probe solubility and signal-to-noise ratios .
Q. What intermediates are critical for derivatizing this compound?
- 6-Chloro intermediate : Serves as a precursor for Stille (thiophenyl), Suzuki (aryl/styryl), and alkynylation reactions .
- 11-Aza derivatives : Synthesized via condensation with 2-amino-3-hydroxypyridine for enhanced optoelectronic properties .
- Triazabenzo[a]phenoxazin-5-ones : Generated using 4,5-diamino-6-hydroxypyrimidine for antimicrobial studies .
Methodological Notes
- Synthetic protocols should prioritize anhydrous conditions and inert atmospheres to prevent side reactions .
- Biological assays (e.g., MTT for cytotoxicity) require rigorous controls for ROS interference, particularly in fluorescent probes .
- Data contradiction analysis demands iterative validation using both experimental and computational tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
